molecular formula C7H14N4O3 B563099 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine CAS No. 100707-02-6

2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine

Katalognummer: B563099
CAS-Nummer: 100707-02-6
Molekulargewicht: 202.214
InChI-Schlüssel: GWCYSYSVWRXLPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by nitration to introduce the nitro group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters, reducing production costs, and ensuring the scalability of the process .

Analyse Chemischer Reaktionen

Types of Reactions

2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, oxidized imidazoles, and substituted imidazole compounds.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine apart is its unique combination of functional groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

100707-02-6

Molekularformel

C7H14N4O3

Molekulargewicht

202.214

IUPAC-Name

N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide

InChI

InChI=1S/C7H14N4O3/c1-2-14-7-8-3-5-10(7)6-4-9-11(12)13/h9H,2-6H2,1H3

InChI-Schlüssel

GWCYSYSVWRXLPH-UHFFFAOYSA-N

SMILES

CCOC1=NCCN1CCN[N+](=O)[O-]

Synonyme

1H-Imidazole-1-ethanamine,2-ethoxy-4,5-dihydro-N-nitro-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.